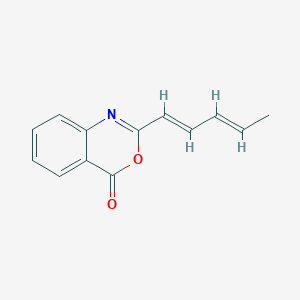![molecular formula C18H20N2O3S B4839296 N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B4839296.png)
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide
Übersicht
Beschreibung
N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenylmethanesulfonamide, commonly known as QNZ or EVP4593, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QNZ is a selective inhibitor of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of immune responses, inflammation, and cell survival.
Wirkmechanismus
QNZ exerts its inhibitory effect on the NF-κB signaling pathway by targeting the inhibitor of κB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins. IκB proteins normally sequester NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of target genes. By inhibiting the IKK complex, QNZ prevents the phosphorylation of IκB proteins, leading to their stabilization and retention of NF-κB in the cytoplasm.
Biochemical and Physiological Effects:
QNZ has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of pro-inflammatory cytokine production. QNZ has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. In addition, QNZ has been shown to modulate the expression of genes involved in cell cycle regulation, angiogenesis, and immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of QNZ is its selectivity for the NF-κB signaling pathway, which minimizes off-target effects. QNZ is also relatively easy to synthesize and has good stability in solution. However, one of the limitations of QNZ is its poor solubility in water, which can make it difficult to administer in vivo. In addition, QNZ can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of QNZ. One area of interest is the development of QNZ analogs with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of QNZ in combination with other therapeutic agents, such as chemotherapy and immunotherapy. Finally, the identification of biomarkers that predict the response to QNZ treatment could help to personalize treatment regimens and improve patient outcomes.
Wissenschaftliche Forschungsanwendungen
QNZ has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. QNZ has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and suppressing tumor angiogenesis. QNZ has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, making it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-24(22,23)20(16-10-3-2-4-11-16)14-18(21)19-13-7-9-15-8-5-6-12-17(15)19/h2-6,8,10-12H,7,9,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGXINSWCMTOEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)N1CCCC2=CC=CC=C21)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 1-{[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]methyl}-L-prolinate](/img/structure/B4839215.png)

![ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4839235.png)

![N-{[4-ethyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B4839245.png)
![4-(difluoromethyl)-1-[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]-3-methyl-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4839249.png)
![16-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]androst-5-ene-3,17-diol](/img/structure/B4839253.png)

![3-{[(1-ethyl-3-{[(2-methoxyethyl)amino]carbonyl}-1H-pyrazol-4-yl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4839263.png)
![N-{[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B4839286.png)
![1,3,6-trimethyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4839308.png)


